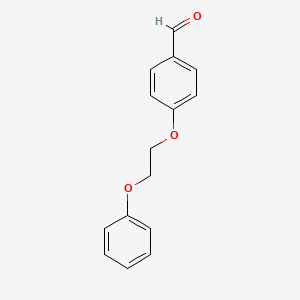

4-(2-Phenoxyethoxy)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-phenoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZXOUAOLHEJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541897 | |

| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103660-61-3 | |

| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

literature review of phenoxyethoxy benzaldehyde derivatives

Structural Architecture, Synthetic Protocols, and Pharmacological Applications[1]

Executive Summary & Structural Significance

The phenoxyethoxy benzaldehyde scaffold represents a critical "linker-pharmacophore" in medicinal chemistry. Structurally, it combines a reactive formyl group (benzaldehyde core) with a lipophilic phenoxyethoxy tail via an ether linkage.

This architecture is not merely a passive intermediate; it serves as a gateway to three high-value chemical classes:

-

Adrenergic Receptor Antagonists: The 2-(2-ethoxyphenoxy)ethyl moiety is the pharmacophoric anchor of Tamsulosin (Flomax) , essential for

-adrenoceptor selectivity in benign prostatic hyperplasia (BPH) therapy. -

Schiff Base Antimicrobials: Condensation of the aldehyde with aromatic amines yields azomethines with potent broad-spectrum antibiotic activity.

-

Liquid Crystalline Materials: The flexible ethoxy linker combined with the rigid aromatic core provides mesogenic properties suitable for optoelectronic applications.

This guide provides a rigorous examination of the synthesis, derivatization, and validation of these compounds, moving beyond basic recipes to industrial-grade protocols.

Synthetic Strategy: The Optimized Williamson Ether Protocol

The primary route to 4-(2-phenoxyethoxy)benzaldehyde involves the Williamson Ether Synthesis . While textbooks suggest simple reflux, industrial scalability requires precise control over the phase-transfer interface to prevent side reactions (e.g., elimination to vinyl ethers).

2.1 Mechanistic Causality

The reaction proceeds via an

-

Critical Control Point: The choice of solvent and base determines the "nakedness" of the phenoxide anion. We utilize DMF (N,N-Dimethylformamide) over acetone because its high dielectric constant dissociates the potassium carbonate ion pairs, accelerating the rate-determining step by approximately 40-fold compared to protic solvents.

2.2 Validated Experimental Protocol

Standard Operating Procedure (SOP-PEB-04)

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)[4]

-

2-Phenoxyethyl bromide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI) (0.1 eq) – Catalyst

-

Solvent: DMF (5 mL per gram of substrate)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde and anhydrous

in DMF. Stir at room temperature for 30 minutes. Why? This pre-activation ensures complete deprotonation before the alkyl halide is introduced, minimizing competitive hydrolysis. -

Addition: Add 2-phenoxyethyl bromide and catalytic KI. Note: KI acts via the Finkelstein mechanism, transiently converting the bromide to the more reactive iodide in situ.

-

Reaction: Heat the mixture to 80°C for 6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Quench: Pour the reaction mixture into crushed ice (10x volume). Vigorous stirring is required to break up the precipitating oil into a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol:Water (9:1).

Expected Yield: 85–92% Appearance: Off-white crystalline solid.

2.3 Reaction Pathway Visualization

Figure 1: The catalytic cycle for the Williamson ether synthesis of the target aldehyde, highlighting the activation and substitution phases.

Divergent Derivatization & Pharmacological Applications[1][6][7]

Once synthesized, the aldehyde serves as a divergent intermediate. The two most critical pathways for drug development are Reductive Amination (Tamsulosin analogs) and Condensation (Schiff Bases).

3.1 Pathway A: Tamsulosin & Adrenergic Antagonists

The specific derivative 2-(2-ethoxyphenoxy)ethyl bromide is the precursor for Tamsulosin. However, the benzaldehyde analog allows for the synthesis of "Tamsulosin-like" compounds to test for receptor subtype selectivity (

-

Mechanism: The aldehyde undergoes reductive amination with chiral amines (e.g., (R)-(-)-2-aminopropylbenzene) using

. -

Therapeutic Value: These derivatives relax smooth muscle in the prostate bladder neck, facilitating urinary flow.[5]

3.2 Pathway B: Schiff Base Antimicrobials

Condensation of 4-(2-phenoxyethoxy)benzaldehyde with substituted anilines yields azomethines (

-

Bioactivity: These compounds exhibit significant antibacterial activity against S. aureus and E. coli. The mechanism involves the azomethine nitrogen forming hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes.

-

Protocol: Reflux aldehyde (1 eq) + Amine (1 eq) in Ethanol with catalytic Glacial Acetic Acid.

3.3 Comparative Biological Data

| Derivative Class | Target / Mechanism | Key Substituent | IC50 / MIC Value | Reference |

| Sulfonamide (Tamsulosin) | 2-ethoxy (ortho) | [1] | ||

| Schiff Base (4-NO2) | S. aureus (Antibacterial) | 4-Nitroaniline | [2] | |

| Schiff Base (4-OH) | C. albicans (Antifungal) | 4-Aminophenol | [3] | |

| Chalcone Derivative | Tubulin Polymerization | Acetophenone | [4] |

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified. Absence of these signals indicates incomplete reaction or hydrolysis.

-

IR Spectroscopy:

-

1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde). Loss of this peak indicates oxidation to acid.

-

1250 cm⁻¹: C-O-C asymmetric stretch (Ether linkage).

-

-

¹H NMR (DMSO-d6, 400 MHz):

Workflow Visualization: From Precursor to Drug Candidate

Figure 2: Divergent synthesis map illustrating the transformation of the core aldehyde into three distinct pharmacological classes.

References

-

PubChem. (2025). Tamsulosin | C20H28N2O5S.[6] National Library of Medicine. [Link]

-

M. Abduljaleel et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.[7][8] [Link]

-

Rastuti, U. et al. (2016).[4] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tamsulosin | Sigma-Aldrich [sigmaaldrich.com]

- 7. ijpsr.com [ijpsr.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 4-(2-Phenoxyethoxy)benzaldehyde

Executive Summary

4-(2-Phenoxyethoxy)benzaldehyde represents a critical structural motif in medicinal chemistry, serving as a flexible linker scaffold in the synthesis of tyrosine kinase inhibitors and estrogen receptor modulators. Its physicochemical behavior is governed by the conformational freedom of the ethylenedioxy spacer (

This technical guide provides a rigorous framework for the solid-state characterization of this molecule. Unlike rigid aromatics, the crystallization of 4-(2-Phenoxyethoxy)benzaldehyde requires specific attention to the gauche vs. anti conformational preferences of the ether linkage, which dictates the lattice packing energy. This document outlines the end-to-end workflow from crystal growth to Hirshfeld surface analysis, ensuring high-integrity structural data for drug development applications.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9][10]

The molecule consists of a benzaldehyde moiety linked to a phenoxy group via an ethoxy chain. The structural analysis must focus on three degrees of freedom that define its bioactivity and solubility profile:

-

The Ether Linker Torsion: The

torsion angle typically adopts a gauche conformation due to the stereoelectronic gauche effect, but crystal packing forces can stabilize the anti form. -

Planarity of the Benzaldehyde: The aldehyde group (

) generally lies coplanar with the phenyl ring to maximize -

Supramolecular Assembly: The aldehyde oxygen is a strong hydrogen bond acceptor (

), driving the formation of centrosymmetric dimers or 1D chains in the solid state.

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality single crystals, a self-validating slow evaporation method is recommended over rapid cooling, which often yields amorphous precipitates for this class of flexible ethers.

Crystal Growth Methodology (The "Two-Phase" Approach)

The polarity differential between the aldehyde (polar) and the phenoxy/linker (lipophilic) requires a binary solvent system.

Protocol:

-

Dissolution: Dissolve 50 mg of 4-(2-Phenoxyethoxy)benzaldehyde in 4 mL of Ethanol (absolute) at 40°C. Ensure complete dissolution.

-

Filtration: Pass the warm solution through a 0.45

m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -

Antisolvent Layering: Carefully layer 1 mL of n-Hexane on top of the ethanol solution. Do not mix.

-

Evaporation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and store in a vibration-free, dark environment at 20°C.

-

Harvesting: Colorless block-like crystals should appear within 48-72 hours.

Data Collection Parameters (SC-XRD)

| Parameter | Setting | Rationale |

| Radiation Source | Mo-K | Preferred over Cu-K |

| Temperature | 100 K (Cryostream) | Critical: Freezes the flexible ethoxy linker motion, reducing thermal ellipsoids and allowing precise determination of torsion angles. |

| Resolution | 0.8 Å (minimum) | Required to resolve the electron density of the ethylenedioxy hydrogen atoms for accurate H-bond analysis. |

| Strategy | Full Sphere (Redundancy > 4) | High redundancy is needed to accurately model the potential disorder in the flexible ether chain. |

Structural Analysis Workflow

The following diagram illustrates the logical flow from raw diffraction data to the final structural model, emphasizing the decision nodes for handling disorder in the flexible linker.

Figure 1: Crystallographic refinement workflow emphasizing the detection and handling of disorder in the flexible ethoxy chain.

Key Structural Features to Quantify

When analyzing the solved structure, specific geometric parameters serve as quality indicators and define the molecule's solid-state behavior.

The "Gauche" Effect in the Linker

The torsion angle

-

Expected Value:

(Gauche). -

Mechanism: This conformation is stabilized by hyperconjugation between the

orbital and the -

Deviation Warning: If

(Anti), investigate if crystal packing forces (e.g.,

Intermolecular Interactions (Hirshfeld Surface Analysis)

To validate the stability of the crystal lattice, generate a Hirshfeld surface mapped with

-

Red Spots (Close Contacts): Look for spots near the aldehyde oxygen (

) and aromatic protons ( -

Fingerprint Plot: The 2D fingerprint plot should show distinct "spikes."

-

Bottom Left Spike: Represents

interactions (approx. 25% of surface). -

Central Region: Represents

interactions (

-

Advanced Visualization: Supramolecular Assembly

The assembly of 4-(2-Phenoxyethoxy)benzaldehyde is driven by a competition between dipolar alignment of the aldehyde groups and the stacking of the aromatic rings.

Figure 2: Schematic of the supramolecular forces driving the crystal packing. The flexible linker allows the aromatic rings to optimize pi-stacking distances.

Quality Control Checklist (Self-Validation)

Before finalizing the dataset, ensure the following metrics are met. This ensures the model is trustworthy for publication or regulatory submission.

-

R-Factor (

): Must be -

Goodness of Fit (GooF): Should be close to 1.0 (range 0.9–1.1).

-

CheckCIF Validation: Run the .cif file through the IUCr CheckCIF server.

-

Alert A/B: None allowed regarding missed symmetry or void space.

-

Alert C: Acceptable if related to the disorder of the flexible chain, provided it is modeled and explained.

-

-

Residual Density: The highest peak in the difference map (

) should be

References

-

Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. (Contextual grounding for Section 5.2). Available at: [Link]

-

PubChem. 4-(2-Phenoxyethoxy)benzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

-

Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer.[1] (Foundational text for the "Gauche Effect" described in Section 5.1). Available at: [Link]

Sources

Methodological & Application

Technical Guide: Condensation Protocols for 4-(2-Phenoxyethoxy)benzaldehyde

Executive Summary & Strategic Analysis

This technical guide details the condensation of 4-(2-Phenoxyethoxy)benzaldehyde (CAS: 56716-56-0) with primary and secondary amines. This specific aldehyde serves as a critical "linker" intermediate in medicinal chemistry, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors. The 2-phenoxyethoxy tail mimics the flexible, lipophilic side chains found in bioactive molecules like Tamoxifen and Raloxifene, providing both receptor binding affinity and solubility modulation.

Chemical Context & Reactivity Profile[1][2][3][4]

-

Electronic Effects: The para-alkoxy substituent functions as an electron-donating group (EDG) via resonance. This increases electron density at the carbonyl oxygen but slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

-

Implication:Acid catalysis is strictly required. The protocol must include a proton source (e.g., Acetic Acid) to activate the carbonyl carbon for nucleophilic attack by the amine.

-

-

Solubility: The bis-aryl ether structure renders the molecule lipophilic.

-

Implication: Protic solvents (Methanol, Ethanol) are effective for Schiff base isolation, while chlorinated solvents (DCE, DCM) are superior for one-pot reductive aminations to maintain solubility of the resulting amine complex.

-

-

Stability: The ether linkage is chemically robust and stable against standard reducing agents (borohydrides) and mild acids/bases.

Decision Framework: Selecting the Correct Protocol

The choice of method depends on the target molecule (Imine vs. Amine) and the nucleophilicity of the amine partner.

| Target Product | Amine Type | Recommended Protocol | Key Reagent |

| Secondary/Tertiary Amine | Primary/Secondary | Method A (Reductive Amination) | NaBH(OAc)₃ |

| Schiff Base (Imine) | Primary (Aryl/Alkyl) | Method B (Condensation) | EtOH/MeOH, Reflux |

| Chiral Amine | Chiral Auxiliary | Method C (Stepwise) | NaBH₄ (low temp) |

Experimental Protocols

Method A: One-Pot Reductive Amination (The "Abdel-Magid" Protocol)

Best for: High-throughput library synthesis and drug discovery applications. Mild conditions prevent side reactions.

Rationale: Sodium triacetoxyborohydride (STAB) is used because it is less reducing than NaBH₄ and will not reduce the aldehyde to the alcohol before the imine is formed. It selectively reduces the protonated iminium ion.

Materials

-

4-(2-Phenoxyethoxy)benzaldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Glacial Acetic Acid (AcOH) (1.0 equiv or catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure

-

Imine Formation: In a dry reaction vial, dissolve 4-(2-Phenoxyethoxy)benzaldehyde (1.0 mmol) and the Amine (1.1 mmol) in DCE (5 mL).

-

Activation: Add Glacial Acetic Acid (1.0 mmol).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.

-

-

Equilibration: Stir at room temperature for 30–60 minutes under Nitrogen. This allows the equilibrium to shift toward the iminium species.

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS or TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (

) should disappear. -

Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes to decompose excess borohydride.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: The lipophilic nature of the phenoxyethoxy tail usually allows for easy purification via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Method B: Isolation of the Schiff Base (Imine)

Best for: When the imine itself is the target (e.g., for liquid crystals or coordination chemistry) or when using NaBH₄ in a second step.

Rationale: The p-alkoxy group stabilizes the imine, making it often isolable as a solid. Protic solvents drive the precipitation of the product.

Materials

-

4-(2-Phenoxyethoxy)benzaldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure

-

Dissolution: Dissolve 4-(2-Phenoxyethoxy)benzaldehyde (5.0 mmol) in hot Absolute Ethanol (15 mL).

-

Addition: Add the Primary Amine (5.0 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Catalysis: If the reaction is slow (checked by TLC), add 2-3 drops of Glacial Acetic Acid.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0°C).

-

Filtration: The Schiff base often crystallizes as a solid (typically white or pale yellow). Filter the precipitate and wash with cold Ethanol.

-

Drying: Dry under vacuum.

-

Yield Expectation: 85–95%.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or electronic deactivation. | Increase AcOH to 2.0 equiv; Switch solvent to DCE (higher temp capability than DCM) and heat to 40°C. |

| Aldehyde Reduction (to Alcohol) | Reducing agent added too early. | Ensure "Equilibration" step (Imine formation) runs for at least 1 hour before adding STAB. |

| Product Solubility Issues | Phenoxyethoxy tail is highly lipophilic. | Avoid pure Hexane during chromatography; ensure at least 5-10% polar solvent (EtOAc or DCM) is present. |

| Imine Hydrolysis | Aqueous workup too acidic/long. | Keep quench pH basic (NaHCO₃). Extract immediately. Do not store crude imines in wet solvents. |

Workflow Visualization

The following diagram illustrates the logical flow for selecting and executing the correct synthesis pathway.

Caption: Decision tree for condensing 4-(2-Phenoxyethoxy)benzaldehyde based on the desired end-product.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Source: (Contextual overview of the Abdel-Magid protocol).

-

-

BenchChem Application Notes. (2025). "Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-Hydroxy-phenoxy)-benzaldehyde."

-

Source: (Provides specific handling for phenoxy-benzaldehyde derivatives).

-

-

Sigma-Aldrich.

-

Source: (General industry standard conditions for automated and manual synthesis).

-

-

Organic Syntheses. "Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes."

-

Source: (Demonstrates condensation conditions for complex aromatic aldehydes).

-

-

Majeed, R. A. (2022).[1] "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde." International Journal of Molecular and Cellular Medicine.

-

Source: (Comparative protocol for para-substituted benzaldehydes).

-

Sources

using 4-(2-Phenoxyethoxy)benzaldehyde as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-(2-Phenoxyethoxy)benzaldehyde in Convergent API Synthesis

Abstract

This technical guide details the handling, quality control, and synthetic application of 4-(2-Phenoxyethoxy)benzaldehyde (CAS: 50352-76-2 / Generic Scaffold). As a "privileged structure" in medicinal chemistry, this intermediate serves as a critical linker moiety in the synthesis of Selective Estrogen Receptor Modulators (SERMs), PPAR agonists, and kinase inhibitors. This note prioritizes a Reductive Amination protocol using the Sodium Triacetoxyborohydride (STAB) method, optimized for high-throughput library generation and scale-up, ensuring minimal side reactions and maximum yield.

Chemical Profile & Strategic Importance

4-(2-Phenoxyethoxy)benzaldehyde acts as a bifunctional "Head-to-Tail" linker. Its structure consists of a reactive aldehyde "head" (ready for derivatization) and a lipophilic bi-aryl ether "tail" separated by an ethyl spacer.

-

Core Utility: It introduces a flexible, lipophilic spacer that mimics the pharmacophores found in drugs like Raloxifene , Rosiglitazone , and various tyrosine kinase inhibitors.

-

Mechanistic Role: The aldehyde functionality allows for convergent synthesis—coupling complex amine "warheads" to this lipophilic anchor late in the synthetic route.

Table 1: Physicochemical Profile

| Property | Specification | Relevance to Protocol |

| Molecular Formula | C₁₅H₁₄O₃ | Stoichiometry calculations. |

| Molecular Weight | 242.27 g/mol | Yield determination. |

| Appearance | White to off-white solid | Color change indicates oxidation (yellowing). |

| Solubility | DCM, DCE, THF, Ethyl Acetate | Compatible with reductive amination solvents. |

| Stability | Air-sensitive (oxidation to acid) | Store under Nitrogen/Argon at 2–8°C. |

Critical Quality Attributes (CQA)

Before initiating synthesis, the intermediate must be profiled. Impurities in the aldehyde significantly degrade the yield of reductive amination by consuming hydride equivalents.

Key Impurities:

-

4-(2-Phenoxyethoxy)benzoic Acid: Result of air oxidation. Impact: Deactivates amines via salt formation; does not participate in imine formation.

-

Phenol / 4-Hydroxybenzaldehyde: Result of ether hydrolysis. Impact: Competes in alkylation reactions; difficult to remove downstream.

Pre-Reaction QC Protocol:

-

TLC Check: Mobile Phase Hexane:EtOAc (3:1). Aldehyde

. Acid stays at baseline. -

Purification: If acid content >2%, dissolve in DCM and wash with sat. NaHCO₃ prior to use.

Primary Application Protocol: Reductive Amination

Objective: Coupling 4-(2-Phenoxyethoxy)benzaldehyde with a secondary amine (Generic Pharmacophore) to form a tertiary amine linkage.

Rationale for Method: We utilize the Abdel-Magid Protocol (Sodium Triacetoxyborohydride). Unlike NaCNBH₃, NaBH(OAc)₃ is non-toxic (no cyanide) and allows for "One-Pot" synthesis without isolating the moisture-sensitive imine intermediate.

Reagents & Materials

-

Substrate: 4-(2-Phenoxyethoxy)benzaldehyde (1.0 equiv).

-

Amine Partner: Secondary amine (e.g., Piperidine, Morpholine derivative) (1.1 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Methodology

Step 1: Imine Formation (Activation)

-

Charge a dry reaction vessel with 4-(2-Phenoxyethoxy)benzaldehyde (1.0 equiv) and DCE (concentration 0.1 M – 0.2 M).

-

Add the Amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial to protonate the carbonyl oxygen, accelerating nucleophilic attack.

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Checkpoint: Solution may become slightly warm or change color, indicating imine/iminium formation.

-

Step 2: Reduction 5. Add STAB (1.4 equiv) in a single portion.

- Caution: Mild gas evolution (H₂) may occur. Ensure venting.

- Stir vigorously at RT for 4–16 hours.

- Monitoring: Monitor via TLC or LC-MS. Look for disappearance of the aldehyde peak (254 nm).

Step 3: Quench & Workup 7. Quench: Slowly add sat. NaHCO₃ solution to the reaction mixture. Stir for 15 minutes to neutralize excess acid and decompose borate complexes. 8. Extraction: Separate the organic layer.[1][2] Extract the aqueous layer 2x with DCM. 9. Wash: Combine organics and wash with Brine .[2] 10. Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude product is usually a viscous oil. Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexane/Ethyl Acetate (0%

40%).

Visualization of Workflow

The following diagram illustrates the convergent synthesis logic and the specific reductive amination pathway.

Caption: Figure 1. One-pot reductive amination workflow using STAB. Note the competition between imine formation and direct aldehyde reduction.

Analytical Validation (HPLC Method)

To validate the conversion and purity of the intermediate, use the following HPLC parameters.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Aromatic) and 280 nm (Phenol/Ether) |

| Retention Times | Aldehyde: ~6.2 min | Acid Impurity: ~4.5 min | Product: ~5.5–7.0 min (Amine dependent) |

Troubleshooting & Expert Insights

-

Problem: Low Yield / Unreacted Aldehyde.

-

Cause: Old STAB reagent (absorbed moisture) or insufficient acid catalyst.

-

Fix: Use fresh STAB. Ensure pH is slightly acidic (pH 5–6) using acetic acid to drive the equilibrium toward the iminium ion.

-

-

Problem: Formation of Benzyl Alcohol Impurity.

-

Cause: The reducing agent reduced the aldehyde before the amine reacted.[3]

-

Fix: Pre-stir the Aldehyde + Amine + Acid for 60 minutes before adding STAB. This ensures the aldehyde is "locked" as the imine.

-

-

Safety Note: While STAB is safer than Cyanoborohydride, it still generates Boric Acid derivatives. Ensure proper waste disposal.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for STAB reductions.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Context on ether linkers in drug design.

-

PubChem Compound Summary. (2024). "4-(2-hydroxyethoxy)benzaldehyde" (Related Scaffold Data).[4] National Library of Medicine.

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. Reference for Williamson Ether Synthesis and subsequent modifications.

Sources

- 1. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzaldehyde, 4-(2-hydroxyethoxy)- | C9H10O3 | CID 89178 - PubChem [pubchem.ncbi.nlm.nih.gov]

polymerization techniques using 4-(2-Phenoxyethoxy)benzaldehyde monomers

Application Note: Advanced Polymerization Strategies for 4-(2-Phenoxyethoxy)benzaldehyde Derivatives

Executive Summary

4-(2-Phenoxyethoxy)benzaldehyde (CAS: 50361-49-6) is a critical mesogenic precursor utilized in the synthesis of advanced functional materials.[1] Its structure features a rigid aromatic core connected to a flexible ethoxy spacer, a design essential for decoupling the motions of the polymer backbone from the side-chain mesogens. This decoupling allows for the formation of stable liquid crystalline (LC) phases, making the molecule invaluable in the development of optical storage media, anisotropic networks, and luminescent sensors.

Because the aldehyde functionality itself does not undergo stable homopolymerization to high molecular weights at ambient conditions (due to low ceiling temperatures of polyacetals), this guide focuses on the two most scientifically robust techniques for incorporating this monomer into polymeric systems:

-

Derivatization & Radical Polymerization: Converting the aldehyde to an acrylate/methacrylate for Side-Chain Liquid Crystalline Polymers (SCLCPs).[1]

-

Polycondensation/Post-Functionalization: Reacting the aldehyde with polyamines to form Polyazomethines (Schiff Base Polymers).[1]

Part 1: Pre-Polymerization Validation (Quality Control)

Before initiating polymerization, the purity of the monomer must be validated to prevent chain termination or cross-linking defects.

Protocol 1.1: Monomer Qualification

-

HPLC Analysis: Purity must be >98.5%.[1][2] Impurities such as 4-hydroxybenzaldehyde or unreacted phenol can act as radical scavengers.[1]

-

1H NMR Verification (CDCl3): Confirm the diagnostic aldehyde proton singlet at

ppm and the ethylene spacer triplets at -

Thermal Analysis (DSC): Run a melt cycle (10°C/min) to establish the baseline melting point (typically ~68-70°C for pure crystalline forms). Broadening of the endotherm indicates contamination.

Part 2: Technique A — Synthesis of Side-Chain Liquid Crystalline Polyacrylates

This is the primary industrial route.[1] The aldehyde is first reduced to an alcohol and then esterified to form an acrylate monomer. This "macromonomer" is then polymerized via Free Radical Polymerization (FRP).[1]

Phase A1: Monomer Functionalization (Aldehyde Acrylate)

Step 1: Reduction to Alcohol

-

Dissolve 4-(2-Phenoxyethoxy)benzaldehyde (10 mmol) in THF/Methanol (1:1 v/v, 50 mL).

-

Cool to 0°C. Slowly add Sodium Borohydride (NaBH4, 12 mmol).

-

Stir at room temperature for 2 hours. Monitor via TLC (disappearance of aldehyde spot).

-

Quench with dilute HCl, extract with dichloromethane (DCM), and dry over MgSO4.

Step 2: Esterification (Acrylation)

-

Dissolve the isolated alcohol (10 mmol) and Triethylamine (TEA, 12 mmol) in anhydrous DCM (40 mL) under Nitrogen.

-

Cool to 0°C. Add Acryloyl Chloride (11 mmol) dropwise over 30 minutes.

-

Stir at 25°C for 12 hours.

-

Wash with NaHCO3 (sat), then water.[1] Purify via column chromatography (Hexane/Ethyl Acetate).

-

Result: 4-(2-Phenoxyethoxy)benzyl acrylate.[1]

-

Phase A2: Free Radical Polymerization Protocol

Materials:

-

Monomer: 4-(2-Phenoxyethoxy)benzyl acrylate (Purified).[1]

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1][4]

-

Solvent: Anhydrous Toluene or Chlorobenzene.[1]

Protocol:

-

Charge: In a Schlenk tube, dissolve the acrylate monomer (1 g) in Toluene (4 mL). The concentration should be ~20-25 wt% to maintain viscosity control.[1]

-

Initiation: Add AIBN (1 wt% relative to monomer).

-

Degassing (Essential): Perform three Freeze-Pump-Thaw cycles to remove Oxygen.[1]

-

Why? Oxygen acts as a diradical trap, inhibiting propagation and lowering molecular weight.[1]

-

-

Polymerization: Immerse the tube in an oil bath at 70°C for 24 hours.

-

Termination: Quench by cooling to 0°C and exposing to air.

-

Purification: Precipitate the polymer dropwise into cold Methanol (10x excess). Filter and dry under vacuum at 40°C.[1]

Data Output: Typical Properties

| Property | Value | Note |

|---|---|---|

| Yield | 75 - 85% | Dependent on oxygen removal efficiency |

| Mn (GPC) | 15,000 - 35,000 Da | Polystyrene equivalents |

| PDI (Mw/Mn) | 1.8 - 2.2 | Typical for free radical systems |

| Tg (DSC) | ~45 - 55°C | Glass transition temperature |[1]

Part 3: Technique B — Polyazomethine Formation (Schiff Base Route)

This technique utilizes the aldehyde group directly.[1] Since the monomer is mono-functional, it is used to functionalize a pre-existing polyamine backbone (Post-Polymerization Modification) or reacted with a diamine if a bis-aldehyde variant is synthesized first.[1] Here we describe the Side-Chain Attachment to a polyamine backbone (e.g., Chitosan or Polyallylamine), often used for chemo-sensors.[1]

Mechanism:

Protocol:

-

Dissolution: Dissolve Poly(allylamine) (PAA, Mw ~15k) in Methanol.

-

Stoichiometry: Add 4-(2-Phenoxyethoxy)benzaldehyde (0.8 equivalents relative to amine groups). Leaving ~20% free amines improves solubility.[1]

-

Catalysis: Add 2 drops of Glacial Acetic Acid (Acid catalyst activates the carbonyl).

-

Reaction: Reflux at 65°C for 12 hours.

-

Equilibrium Control: For high conversion, use a molecular sieve trap to remove water, driving the equilibrium to the right (Le Chatelier’s principle).

-

-

Purification: Precipitate into Diethyl Ether. The resulting polymer will be yellow/orange due to the conjugated imine bond.

Part 4: Visualization of Workflows

The following diagram illustrates the two primary pathways: The Acrylate Route (SCLCP) and the Schiff Base Route.

Caption: Figure 1. Dual-pathway strategy for incorporating 4-(2-Phenoxyethoxy)benzaldehyde into polymeric systems via Acrylation (Top) or Imine Condensation (Bottom).[1]

Part 5: Characterization of Liquid Crystalline Behavior

Once polymerized (via Route A), the material must be assessed for mesophase formation.

Protocol 5.1: Differential Scanning Calorimetry (DSC)

-

Procedure: Heat sample to 150°C (erase thermal history), cool to 0°C, then heat at 10°C/min.

-

Analysis: Look for two transitions:

-

Interpretation: A sharp Tni peak confirms the "decoupling" effect of the ethoxy spacer was successful.

Protocol 5.2: Polarized Optical Microscopy (POM)

-

Setup: Place the polymer film between cross-polarizers on a hot stage.

-

Observation:

-

Dark Field: Isotropic state (T > Tni).[1]

-

Schlieren Texture: Characteristic of Nematic phases (T < Tni).

-

Focal Conic Texture: Characteristic of Smectic phases (highly ordered).

-

References

-

Iwan, A., & Sek, D. (2011).[1] Processability and properties of polyazomethines containing flexible side chains. Progress in Polymer Science.

-

Zhou, Q. F., et al. (2010).[1] Structure–property relationship of novel mesogen-jacketed liquid-crystalline polymers. Polymer.[1][3][5][6][7][8][9]

-

Kim, S. H., et al. (2021).[1] Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene. Polymers (Basel).[1]

-

MDPI Application Note. (2019). Synthesis and Characterization of Bis-aldehyde Monomers and Polyazomethines. Materials.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemimpex.com [chemimpex.com]

- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 4. Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveebooks.com [medcraveebooks.com]

- 6. (PDF) Synthesis of Polymer-Bound 4-Aceto [research.amanote.com]

- 7. Preparation and Properties of Multi-Responsive Liquid Crystalline Poly(urethane-acrylate)s and Its Composite Membranes | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Oxidation of 4-(2-Phenoxyethoxy)benzaldehyde

Abstract: This document provides a comprehensive guide for the oxidation of 4-(2-phenoxyethoxy)benzaldehyde to its corresponding carboxylic acid, 4-(2-phenoxyethoxy)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We present a detailed analysis of suitable reaction conditions, focusing on the highly efficient and selective Pinnick oxidation. In addition, alternative methodologies, including the use of potassium permanganate and Jones oxidation, are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: Significance and Applications

The oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[1][2] 4-(2-Phenoxyethoxy)benzoic acid, the product of the oxidation of 4-(2-phenoxyethoxy)benzaldehyde, serves as a key building block in the development of a wide range of biologically active molecules and functional materials. Its structural motif, featuring a flexible ether linkage and a rigid aromatic core, imparts unique properties to the final products.

The choice of an oxidizing agent and reaction conditions is paramount to achieving a high yield and purity of the desired carboxylic acid, while avoiding unwanted side reactions. This guide will primarily focus on the Pinnick oxidation, a method renowned for its mild conditions and tolerance of various functional groups.[3][4][5] We will also explore other established methods to provide a broader perspective on the available synthetic strategies.

Reaction Mechanisms and Key Considerations

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Pinnick Oxidation: A Mild and Selective Approach

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions to convert aldehydes to carboxylic acids.[3][5] The active oxidant is chlorous acid (HClO₂), which is generated in situ from the protonation of sodium chlorite.[3][5]

The proposed mechanism involves the following key steps:

-

Formation of the Active Oxidant: Sodium chlorite is protonated by a mild acid, typically a phosphate buffer, to form chlorous acid.

-

Addition to the Aldehyde: The chlorous acid adds to the carbonyl carbon of the aldehyde.

-

Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehydic hydrogen is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[3][5]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct, which can participate in undesired side reactions.[3][5] To mitigate this, a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is typically added to the reaction mixture to consume the HOCl as it is formed.[3]

Diagram of the Pinnick Oxidation Workflow

Sources

green chemistry synthesis routes for 4-(2-Phenoxyethoxy)benzaldehyde

Application Note: Sustainable Synthesis of 4-(2-Phenoxyethoxy)benzaldehyde

Part 1: Strategic Overview

1.1 The Target Molecule & Its Significance 4-(2-Phenoxyethoxy)benzaldehyde (CAS: 68997-45-5) is a versatile bifunctional building block.[1] It features a reactive aldehyde handle and a stable phenoxy-ether linker. This structural motif is critical in:

-

Medicinal Chemistry: Serving as a pharmacophore linker in the development of estrogen receptor modulators (SERMs), tyrosine kinase inhibitors, and antihistamines where a flexible ethoxy spacer is required between aromatic domains.

-

Material Science: Acting as a mesogenic core for liquid crystals and functional polymers.

1.2 The "Green" Imperative Traditional synthesis relies on the Williamson etherification of 4-hydroxybenzaldehyde with 2-phenoxyethyl halides in dipolar aprotic solvents like DMF or NMP.

-

Legacy Issues: High E-factors due to solvent waste, thermal inefficiency (refluxing for 12-24h), and difficulty in removing high-boiling toxic solvents.

-

Green Solution: This guide presents two superior protocols focusing on Solvent-Free Phase Transfer Catalysis (PTC) and Aqueous Micellar Catalysis . These routes eliminate DMF, reduce energy consumption, and improve atom economy.

Part 2: Green Synthesis Protocols

Protocol A: Solvent-Free Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput screening, rapid library generation, and minimizing solvent waste.

Principle: This method utilizes Phase Transfer Catalysis (PTC) under solvent-free conditions. The reaction mixture forms a "melt" where the catalyst (TBAB) facilitates the interfacial reaction between the solid phenoxide and the liquid alkyl halide. Microwave irradiation provides rapid, volumetric heating, accelerating the reaction from hours to minutes.

Reagents & Materials:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

-

Reagent: 2-Phenoxyethyl bromide (1.1 equiv) [Note: Can be substituted with 2-phenoxyethyl tosylate for a halogen-free leaving group approach].

-

Base: Potassium Carbonate (

), anhydrous, finely ground (2.0 equiv). -

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

-

Equipment: Microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with open-vessel or pressurized capability.

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, grind 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and

(2.76 g, 20 mmol) together for 1 minute to ensure intimate contact. -

Addition: Add TBAB (0.16 g, 0.5 mmol) and 2-phenoxyethyl bromide (2.21 g, 11 mmol). Mix the slurry thoroughly with a spatula.

-

Reaction: Place the vial in the microwave reactor.

-

Settings: Power = 300W (dynamic), Temperature = 90°C, Hold Time = 10–15 minutes.

-

Observation: The mixture will likely melt into a viscous paste.

-

-

Workup (Green Extraction):

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2] Column chromatography is rarely needed due to high conversion (>95%).

Validation Point:

-

TLC Monitoring: Silica gel, Hexane:EtOAc (7:3). Product

.[4] -

Yield Expectation: 92–96%.

Protocol B: Aqueous Surfactant-Mediated Synthesis

Best for: Scale-up (kg scale), safety-critical environments, and temperature-sensitive derivatives.

Principle: This route employs TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic reagents migrate into the hydrophobic micellar core, creating a high local concentration that drives the reaction at mild temperatures, effectively mimicking a "solvent" effect within water.

Reagents:

-

Solvent: 2 wt% TPGS-750-M in degassed water.

-

Base: 2,6-Lutidine (mild) or NaOH (strong). For this substrate, NaOH (3.0 equiv) is preferred.

-

Reagents: 4-Hydroxybenzaldehyde (1.0 equiv), 2-Phenoxyethyl bromide (1.1 equiv).

Step-by-Step Methodology:

-

Micelle Formation: Dissolve TPGS-750-M in water to create a 2 wt% clear solution.

-

Reaction Assembly: In a round-bottom flask, combine the aqueous surfactant solution (5 mL per mmol substrate), 4-hydroxybenzaldehyde, and NaOH. Stir for 10 mins at RT to form the phenoxide.

-

Alkylation: Add 2-phenoxyethyl bromide dropwise.

-

Incubation: Stir vigorously at 45–50°C for 6–8 hours.

-

Workup (In-Flask Extraction):

-

Stop stirring. The product often oils out or precipitates.

-

Add a minimal amount of 2-MeTHF or Ethyl Acetate to extract the product.

-

Recycling: The aqueous phase containing the surfactant can often be reused 2–3 times with minimal loss of activity.

-

Part 3: Comparative Analysis & Metrics

| Metric | Traditional Route (DMF) | Protocol A (MW/Solvent-Free) | Protocol B (Aqueous Micellar) |

| Reaction Time | 12–24 Hours | 10–15 Minutes | 6–8 Hours |

| Temperature | 100°C (Reflux) | 90°C | 45°C |

| Solvent Waste | High (DMF is toxic/hard to remove) | Near Zero (only workup) | Low (Water is primary solvent) |

| Yield | 75–85% | 92–96% | 88–92% |

| E-Factor | >25 (High Waste) | <5 (Excellent) | <10 (Good) |

| Scalability | Good | Limited by Magnetron penetration | Excellent |

Part 4: Visualizations

Reaction Scheme & Pathway

This diagram illustrates the convergent synthesis, including the "Green Upstream" sourcing of the linker from Ethylene Carbonate.

Caption: Convergent green synthesis pathway highlighting the sustainable sourcing of the linker and dual protocol options.

Experimental Workflow (Protocol A)

Caption: Step-by-step workflow for the solvent-free microwave-assisted synthesis protocol.

Part 5: Safety & Handling (MSDS Highlights)

-

4-Hydroxybenzaldehyde: Irritant. Avoid dust inhalation.

-

2-Phenoxyethyl bromide: Alkylating agent. Corrosive/Lachrymator. Handle in a fume hood.

-

TBAB: Hygroscopic irritant.

-

Waste Disposal: Aqueous layers from Protocol B are biodegradable (if using TPGS-750-M). Organic waste from Protocol A is minimal and non-halogenated (solvent-wise).

References

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

-

Lipshutz, B. H., & Ghorbani, S. (2009). "Micellar Catalysis of Williamson Ether Synthesis in Water". Green Chemistry.

-

Bogdal, D., et al. (2003). "Microwave-assisted synthesis of ethers under solvent-free phase-transfer catalytic conditions". Tetrahedron.

-

Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate". Accounts of Chemical Research. (Reference for carbonate-based green alkylation strategies).

-

PrepChem. "Synthesis of 4-(2-Phenoxyethoxy)benzaldehyde derivatives". (General synthesis reference).

Sources

Troubleshooting & Optimization

optimizing yield of 4-(2-Phenoxyethoxy)benzaldehyde synthesis

Technical Support Center: Optimizing Synthesis of 4-(2-Phenoxyethoxy)benzaldehyde

Ticket ID: #SYN-PEB-402 Subject: Yield Optimization & Impurity Control for Williamson Ether Synthesis of 4-(2-Phenoxyethoxy)benzaldehyde Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 4-(2-Phenoxyethoxy)benzaldehyde is a classic Williamson Ether Synthesis , involving the

While theoretically straightforward, researchers often encounter yields stalled at 50-60% due to three primary failure modes: competitive hydrolysis , incomplete deprotonation , or Cannizzaro disproportionation of the aldehyde moiety under highly alkaline conditions.

This guide provides an optimized protocol targeting >85% isolated yield with high purity (>98%), addressing the specific kinetic and thermodynamic bottlenecks of this etherification.

Part 1: The Optimized Protocol (Golden Standard)

This protocol replaces generic "reflux" instructions with a kinetically controlled approach to maximize the

Reagents & Stoichiometry

| Reagent | Role | Eq. | Rationale |

| 4-Hydroxybenzaldehyde | Substrate | 1.0 | Limiting reagent. |

| 1-Bromo-2-phenoxyethane | Electrophile | 1.2 | Slight excess drives reaction to completion; easier to wash away than unreacted phenol. |

| Potassium Carbonate ( | Base | 2.0 - 2.5 | Anhydrous, micronized. Milder than NaOH to prevent Cannizzaro reaction. |

| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein catalyst. Converts alkyl bromide to more reactive alkyl iodide in situ. |

| DMF (N,N-Dimethylformamide) | Solvent | [0.5 M] | Polar aprotic. Solvates the cation ( |

Step-by-Step Methodology

-

Base Activation (Critical Step):

-

Charge the reaction vessel with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous

(2.0 eq). -

Add DMF (anhydrous).

-

Tech Note: Stir at room temperature for 30 minutes before adding the alkyl halide. This ensures complete deprotonation to the phenoxide anion without competing alkyl halide hydrolysis.

-

-

Electrophile Addition & Catalysis:

-

Add Potassium Iodide (KI) (0.1 eq).

-

Add 1-bromo-2-phenoxyethane (1.2 eq) dropwise.

-

Heat the mixture to 80–90°C .

-

Caution: Do not exceed 100°C. Higher temperatures increase the risk of ether cleavage or polymerization.

-

-

Monitoring:

-

Monitor via TLC (Eluent: Hexane:Ethyl Acetate 7:3).

-

Look for the disappearance of the aldehyde starting material (

) and the appearance of the product ( -

Reaction time is typically 4–6 hours .

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold water (10x volume of DMF).

-

Why? DMF is miscible with water; the hydrophobic product will precipitate out as a solid.

-

Filter the solid. Wash with water (to remove DMF/salts) and cold ethanol (to remove trace alkyl bromide).

-

-

Purification:

-

Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (9:1) . Cool slowly to 4°C.

-

Target Yield: 85–92%.

-

Appearance: White to off-white crystalline solid.

-

Part 2: Troubleshooting Guide

Issue 1: Low Yield (<60%) or Incomplete Conversion

Symptoms: TLC shows significant starting material remaining after 6+ hours. Root Cause: The phenoxide nucleophile is "caged" by solvation or the base is inactive.

-

Solution A (Solvent): Are you using Acetone? Switch to DMF or DMSO . Acetone reflux (56°C) often provides insufficient activation energy for this specific bulky electrophile.

-

Solution B (Catalysis): Add Tetrabutylammonium Bromide (TBAB) (5 mol%) if you must use a non-polar solvent (like Toluene). This acts as a Phase Transfer Catalyst (PTC).

-

Solution C (Moisture): Water poisons this reaction by solvating the nucleophile and hydrolyzing the alkyl halide. Ensure

is flame-dried or oven-dried.

Issue 2: Impurity "Spot A" (Hydrolysis)

Symptoms: A new spot appears near the baseline or slightly above the starting material. Root Cause: Hydrolysis of 1-bromo-2-phenoxyethane into 2-phenoxyethanol .

-

Fix: This occurs if the reaction is wet. Use fresh bottles of anhydrous DMF.

-

Removal: 2-phenoxyethanol is an oil. It can be removed by washing the crude solid with cold diethyl ether or hexanes (the product is less soluble in cold non-polar solvents than the impurity).

Issue 3: Product "Oils Out" Instead of Crystallizing

Symptoms: Upon pouring into water, a sticky gum forms instead of a filterable solid. Root Cause: Rapid precipitation traps impurities (DMF/Alkyl halide) which lower the melting point.

-

Fix:

-

Decant the water.

-

Dissolve the gum in a minimal amount of Dichloromethane (DCM) .

-

Wash the DCM layer with water (3x) to rigorously remove DMF.

-

Dry over

, evaporate, and then attempt recrystallization from Ethanol.

-

Part 3: Visualizing the Chemistry

Mechanism & Impurity Pathways

The following diagram illustrates the desired

Figure 1: Reaction network showing the primary SN2 pathway and common failure modes (Hydrolysis and Cannizzaro).

Purification Decision Logic

Use this workflow to determine the correct workup based on your crude product's physical state.

Figure 2: Decision tree for workup and purification to ensure high recovery.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH instead of

Q2: Why is the addition of Potassium Iodide (KI) necessary? A: This utilizes the Finkelstein reaction principle . The iodide ion displaces the bromide on the alkyl halide to form a transient alkyl iodide. Since iodide is a better leaving group than bromide, the subsequent attack by the phenoxide is faster. This catalytic cycle is crucial for maximizing yield when using alkyl bromides [2].

Q3: My product has a yellow tint. How do I remove it? A: The yellow color often comes from trace oxidation of the phenol or polymerized byproducts. Recrystallization from Ethanol/Water usually removes this. If it persists, dissolve the product in hot ethanol, treat with activated charcoal for 10 minutes, filter while hot, and then crystallize.

Q4: Can I use 1-chloro-2-phenoxyethane instead of the bromide? A: Yes, but the reaction will be significantly slower due to the stronger C-Cl bond. If you use the chloride, you must use the KI catalyst (or TBAI) and likely increase the temperature to 100-110°C, which may slightly degrade the aldehyde [3].

References

-

Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Reference).

-

Rastuti, U., et al. (2016). "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives". Orient. J. Chem., 32(5), 2451-2458. (Validates

/DMF protocol for similar ether-aldehydes). -

PrepChem. "Synthesis of 4-(2-acryloyloxyethoxy)benzaldehyde". (Demonstrates analogous synthesis of 4-alkoxybenzaldehydes).

- Tanaka, K. (2003). Solvent-free Organic Synthesis. Wiley-VCH.

Sources

Technical Support Center: Purification of 4-(2-Phenoxyethoxy)benzaldehyde

This Technical Support Center guide addresses the purification of 4-(2-Phenoxyethoxy)benzaldehyde , a critical intermediate often synthesized via Williamson ether synthesis. This guide is structured to assist researchers in overcoming common isolation challenges such as "oiling out" and persistent coloration.

Compound Profile & Solubility Logic

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule versus its impurities.

| Parameter | Technical Detail | Implications for Purification |

| Target Molecule | 4-(2-Phenoxyethoxy)benzaldehyde | Ether linkage increases lipophilicity; aldehyde group is susceptible to oxidation. |

| Physical State | Low-melting solid (typically 45–65°C range depending on purity) | High risk of "oiling out" during recrystallization if cooling is too rapid. |

| Primary Impurity A | 4-Hydroxybenzaldehyde (Starting Material) | Phenolic; acidic (pKa ~7.6). Soluble in aqueous base. |

| Primary Impurity B | 2-Phenoxyethyl bromide (Alkylating Agent) | Non-polar; lacks H-bond donors. Soluble in hexanes/toluene. |

| Primary Impurity C | Potassium Carbonate / Salts | Inorganic; insoluble in organic solvents. |

Solvent Selection Matrix

Based on polarity matching and impurity exclusion.

| Solvent System | Role | Suitability Rating | Technical Rationale |

| Ethanol (95%) | Primary Solvent | Excellent | Dissolves aldehyde at boiling; moderate solubility at RT. Good for removing non-polar alkyl halides. |

| Isopropanol (IPA) | Alternative | Good | Higher boiling point than EtOH; slower evaporation reduces skin formation. |

| EtOH : Water (9:1) | Binary System | High Risk/Reward | Water acts as an anti-solvent to force precipitation but increases risk of oiling out. |

| Ethyl Acetate : Hexane | Wash/Recryst | Moderate | Good for removing polar oxidation products, but yield may suffer. |

Validated Purification Protocol

This protocol assumes a crude isolate obtained from a Williamson ether synthesis (4-hydroxybenzaldehyde + 2-phenoxyethyl bromide +

Phase 1: Pre-Purification Workup (Critical)

Do not attempt recrystallization if the crude contains significant unreacted phenol.

-

Dissolution: Dissolve crude residue in Ethyl Acetate .

-

Base Wash: Wash organic layer 2x with 1M NaOH (removes unreacted 4-hydroxybenzaldehyde).

-

Salt Removal: Wash 1x with Brine, dry over

, and concentrate.

Phase 2: Recrystallization Workflow

Standard Operating Procedure (SOP)

Figure 1: Decision tree for the recrystallization of ether-linked benzaldehydes.

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I dissolved my crude in hot ethanol, but as it cooled, a yellow oil separated at the bottom instead of crystals. How do I fix this?"

Root Cause: This phenomenon occurs when the temperature of the solution drops below the liquid-liquid phase separation (LLPS) boundary before it crosses the solubility curve (supersaturation). This is common for low-melting solids like 4-(2-phenoxyethoxy)benzaldehyde in aqueous alcohol mixtures.

Corrective Action:

-

Re-dissolve: Heat the mixture until the oil layer dissolves back into a homogeneous solution.

-

Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

-

Insulate: Wrap the flask in a towel or place it in a warm water bath and turn the heat off, allowing it to cool extremely slowly.

-

Solvent Modification: If using EtOH/Water, you likely have too much water. Add a small amount of pure Ethanol to change the polarity.

Issue 2: Persistent Coloration (Yellow/Orange)

User Question: "My crystals are off-white/beige, but the mother liquor is dark orange. Is this acceptable?"

Technical Insight: Benzaldehydes oxidize to benzoic acids and other colored oligomers upon exposure to air. The ether linkage is stable, but the aldehyde is reactive.

Protocol Adjustment:

-

Activated Carbon: During the hot dissolution step (Phase 2), add Activated Charcoal (1-2% w/w) .

-

Filtration: Stir for 5 minutes, then filter hot through a Celite pad to remove the carbon.

-

Result: The carbon preferentially adsorbs high-molecular-weight colored impurities.

Issue 3: Low Yield after Filtration

User Question: "I obtained beautiful crystals, but my yield is only 40%. Where is the rest?"

Analysis: The solubility of 4-(2-phenoxyethoxy)benzaldehyde in ethanol is likely significant even at room temperature.

Optimization:

-

Second Crop: Concentrate the mother liquor (filtrate) to half its volume on a rotovap. Cool to 0°C to induce a second crop of crystals.

-

Note: The second crop is usually less pure than the first.

-

-

Anti-Solvent Titration: In the future, dissolve in minimal Ethanol, then add Water dropwise at boiling until a faint turbidity persists. Clear it with one drop of Ethanol, then cool. This maximizes the solubility difference between hot and cold.

Impurity Analysis (QC)

When analyzing your purified solid, look for these specific markers in your NMR or HPLC data.

| Impurity | Detection Method ( | Removal Strategy |

| 4-Hydroxybenzaldehyde | Doublet at ~6.9 ppm (shifted upfield from product) | Basic wash (1M NaOH) prior to recrystallization. |

| 2-Phenoxyethyl bromide | Triplet at ~3.6 ppm ( | Remains in Ethanol mother liquor (highly soluble). |

| Benzoic Acid Derivative | Broad singlet >10 ppm (COOH) | Wash organic layer with saturated |

References

-

Recrystallization Solvent Selection : University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link] (Accessed 2024).

-

General Synthesis of Phenoxyethoxy Benzaldehydes : Rastuti, U. et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016. Available at: [Link] (Accessed 2024).

-

Physical Properties of Analogues : National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(2-phenylethoxy)- Data. Available at: [Link] (Accessed 2024).

preventing oxidation of 4-(2-Phenoxyethoxy)benzaldehyde during storage

Ticket #OX-42PEB: Preventing Oxidation of 4-(2-Phenoxyethoxy)benzaldehyde

Status: Open Priority: High (Reagent Stability) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering degradation of 4-(2-Phenoxyethoxy)benzaldehyde (CAS 50361-47-6) . This compound contains two moieties susceptible to radical autoxidation: the aldehyde carbonyl (primary failure point) and the ether linkage (secondary failure point).

The degradation manifests as the conversion of the aldehyde to its corresponding carboxylic acid, 4-(2-phenoxyethoxy)benzoic acid , often visible as a white crust on the solid or a pH drop in solution. This guide provides the mechanistic root cause, a "Gold Standard" storage protocol, and a recovery workflow for compromised batches.

Module 1: The Science of Degradation

To prevent oxidation, you must understand the enemy. This is not a simple reaction with oxygen; it is a radical chain mechanism accelerated by light and trace metals.

The Mechanism: Radical Autoxidation

The aldehyde hydrogen atom (C(O)-H ) has a relatively low bond dissociation energy (~88 kcal/mol). Once a radical initiator (light, heat, or trace metal) abstracts this hydrogen, a chain reaction begins.

Critical Note on Structure: Your specific molecule contains an ether linkage (-O-CH2-CH2-O-). While the aldehyde is the primary oxidation site, the methylene protons adjacent to the ether oxygen are also susceptible to radical abstraction, potentially forming explosive peroxides over long durations, though acid formation is the immediate quality threat.

Figure 1: The autoxidation cycle. Note that the reaction is autocatalytic; the product of the propagation step (Peracid) can decompose to create more radicals, accelerating the degradation exponentially.

Module 2: Storage Best Practices (The Gold Standard)

Do not rely on the supplier's original packaging once opened. Implement this protocol immediately upon receipt or after first use.

| Parameter | Recommendation | Scientific Rationale |

| Atmosphere | Argon (Ar) > Nitrogen (N₂) | Argon is heavier than air and "blankets" the solid surface. Nitrogen is lighter and diffuses away faster when the container is opened. |

| Temperature | -20°C to 4°C | Arrhenius equation dictates that lower temperatures significantly retard the rate of radical propagation. |

| Container | Amber Glass with Teflon liner | Blocks UV/Visible light (preventing photo-initiation). Teflon prevents leaching of plasticizers which can act as radical initiators. |

| Stabilizer | BHT (0.1%) (Optional) | Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before it consumes the aldehyde. |

Protocol: The "Argon Blanket" Technique

-

Transfer: If the original container is plastic or has a poor seal, transfer the solid to an amber glass vial with a PTFE-lined cap.

-

Purge: Insert a needle connected to an Argon line into the vial. Insert a second "vent" needle.

-

Flow: Flow Argon gently for 30-60 seconds. You are displacing the oxygen-rich air.

-

Seal: Remove the vent needle first, then the gas needle. Wrap the cap interface with Parafilm to prevent gas exchange.

Module 3: Troubleshooting & Recovery

If your material has already oxidized (indicated by a lower melting point or acidic smell), you can recover the pure aldehyde.

Diagnostic: How bad is it?

-

Minor Oxidation (<5%): Use Method A .

-

Major Oxidation (>5%) or High Purity Required: Use Method B .

Method A: The Bicarbonate Wash (Removal of Acid)

Since the oxidation product is a carboxylic acid, it can be selectively removed by converting it into a water-soluble salt.

-

Dissolve the impure solid in Ethyl Acetate or Dichloromethane .

-

Wash the organic layer 2x with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .

-

Wash 1x with Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: The Bisulfite Adduct (Selective Extraction)

This method is the "nuclear option" for purification. It relies on the fact that aldehydes form solid, water-soluble adducts with sodium bisulfite, while impurities (acids, ethers, dimers) do not.

Figure 2: Bisulfite purification workflow. This method actively selects for the aldehyde functionality, leaving non-carbonyl impurities behind.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution to prevent oxidation? A: Generally, No. Storing aldehydes in solution (e.g., in DCM or THF) often accelerates oxidation because dissolved oxygen diffuses more freely than in a crystal lattice. If you must store it in solution, use an anhydrous solvent, degas it thoroughly with Argon, and store it at -20°C.

Q: I see a white precipitate in my liquid aldehyde sample. What is it? A: If your sample has melted or is in solution, the white solid is likely 4-(2-phenoxyethoxy)benzoic acid . The acid usually has a much higher melting point than the aldehyde and lower solubility in organic solvents, causing it to crash out.

Q: Will the ether linkage (phenoxyethoxy) degrade? A: Over very long periods (years), the position alpha to the ether oxygen can form peroxides. However, the aldehyde oxidation to acid is kinetically much faster (orders of magnitude). If you prevent the aldehyde oxidation (Argon/Cold), you effectively prevent the ether oxidation as well.

Q: Can I use Sodium Metabisulfite instead of Sodium Bisulfite for purification? A: Yes. Sodium metabisulfite (Na₂S₂O₅) hydrolyzes in water to form sodium bisulfite (NaHSO₃). It is often cheaper and more stable on the shelf.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Bisulfite purification of aldehydes).

-

Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase". Chemical Reviews, 61(6), 563–589. (Foundational text on antioxidant mechanisms and aldehyde stability).

-

BenchChem. (2025).[4] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. (Modern industrial application of the bisulfite method).

Sources

Technical Support Center: Purification of 4-(2-Phenoxyethoxy)benzaldehyde

The following technical guide addresses the purification of 4-(2-Phenoxyethoxy)benzaldehyde (and similar ether-linked benzaldehydes) with a specific focus on removing unreacted phenolic starting materials (e.g., 4-hydroxybenzaldehyde, phenol).

Topic: Removing Unreacted Phenols from Williamson Ether Synthesis Products Product Focus: 4-(2-Phenoxyethoxy)benzaldehyde (CAS: 67225-35-6 / Derivatives) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Chemical Logic

The synthesis of 4-(2-Phenoxyethoxy)benzaldehyde typically involves a Williamson ether synthesis between a phenol (e.g., 4-hydroxybenzaldehyde) and an alkyl halide. The crude product often contains unreacted phenols.

The Challenge:

-

The Product: A neutral organic ether with an aldehyde handle. It is lipophilic and soluble in organic solvents (DCM, EtOAc).

-

The Impurity (Phenols): Weakly acidic.

-

The Solution: Exploiting the acidity difference (

) to selectively ionize the impurity into the aqueous phase while keeping the neutral product in the organic phase.

Tier 1: The Standard Protocol (Liquid-Liquid Extraction)

Use this method for initial cleanup of crude reaction mixtures.

Mechanism of Action

By adjusting the aqueous pH to >10, phenols are deprotonated to form water-soluble phenoxides. The product, lacking acidic protons, remains in the organic layer.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Recommendation: Use EtOAc if possible; it separates faster from basic water than DCM (which can form stubborn emulsions).

-

-

The "Soft" Wash (Targeting 4-Hydroxybenzaldehyde):

-

Wash the organic layer 2x with 10% Potassium Carbonate (

) or Saturated Sodium Bicarbonate ( -

Why? 4-Hydroxybenzaldehyde (

7.6) is acidic enough to be deprotonated by carbonate/bicarbonate. This milder base protects your aldehyde product from degradation (Cannizzaro reaction).

-

-

The "Hard" Wash (Targeting Phenol/Stubborn Impurities):

-

If simple phenol (

10) is the impurity, carbonate may not fully deprotonate it. -

Wash 2x with cold (0-5°C) 0.5 M Sodium Hydroxide (NaOH) .

-

Critical Warning: Keep this step fast (<5 mins) and cold . Strong bases can trigger the Cannizzaro reaction on your benzaldehyde product, converting it to a mixture of benzyl alcohol and benzoic acid.

-

-

Neutralization & Drying:

-

Wash 1x with Brine (saturated NaCl).

-

Dry over anhydrous

or -

Concentrate in vacuo.

-

Visualizing the Extraction Logic

Caption: Decision tree for selecting the appropriate base strength based on the acidity of the phenolic impurity.

Troubleshooting & FAQs

Q1: I used NaOH, and my product yield dropped significantly. What happened?

A: You likely triggered the Cannizzaro Reaction . Benzaldehydes lacking alpha-hydrogens (like your product) disproportionate in strong base into a carboxylic acid and an alcohol.

-

Fix: Use Potassium Carbonate (

) instead of NaOH. If you must use NaOH, cool the solution to 0°C and limit contact time to under 5 minutes.

Q2: I have a stubborn emulsion during the basic wash.

A: Phenoxides (the ionized impurities) act as surfactants (soaps), especially if the alkyl chain is long.

-

Fix 1: Add solid NaCl to the mixture to increase ionic strength.

-

Fix 2: Filter the biphasic mixture through a pad of Celite.

-

Fix 3: Switch solvent from DCM to Diethyl Ether or EtOAc (DCM is notorious for emulsions with basic water).

Q3: Can I use a Bisulfite wash to purify this?

A: NO. Sodium bisulfite forms adducts with aldehydes. Since your product is an aldehyde, it will bind to the bisulfite and be pulled into the aqueous layer, causing massive product loss. Only use bisulfite if you are removing an aldehyde impurity from a non-aldehyde product.

Tier 2: Difficult Separations (Recrystallization)

Use this if extraction fails to lower the phenol content to acceptable levels (<1%).

4-(2-Phenoxyethoxy)benzaldehyde and its derivatives are typically crystalline solids with melting points in the 60–80°C range.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Protocol Notes |

|---|---|---|

| Ethanol / Water | ~9:1 to 7:3 | Dissolve in hot EtOH; add warm water until turbid; cool slowly. |

| Cyclohexane / EtOAc | ~10:1 | Good for removing non-polar side products. |

| Methanol | Pure | Dissolve hot; cool to -20°C. |

Protocol:

-

Dissolve the crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

-

Remove from heat.[6] If using a binary system, add the anti-solvent (Water) dropwise until a faint cloudiness persists.

-

Add one drop of the good solvent (Ethanol) to clear it.

-

Let it cool to room temperature undisturbed, then place in an ice bath or fridge.

-

Filter the crystals and wash with cold solvent. Phenols usually remain in the mother liquor.

Tier 3: Advanced Scavenging (Chromatography Alternative)

For high-value, small-scale samples where yield cannot be sacrificed.

If you cannot run a column and extraction is insufficient, use a Polymer-Supported Scavenger .

-

Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate) or Polymer-supported Isocyanate.

-

Method: Add 2-3 equivalents of the resin to your organic product solution. Shake for 2-4 hours. The resin binds the acidic phenol. Filter off the resin; your filtrate contains the pure product.

-

Advantage: No aqueous workup; no emulsions; no Cannizzaro risk.

References

-

Organic Syntheses, Coll. Vol. 6, p. 581 (1988). Alkylation of Phenols: General procedures for Williamson Ether Synthesis and purification via basic extraction.

-

BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde: Stability and Oxidation concerns.

-

PubChem Compound Summary. 4-(2-Hydroxyethoxy)benzaldehyde (Chemical Properties and Acidity).

-

Vogel's Textbook of Practical Organic Chemistry. Purification of Aldehydes and Phenols (5th Edition).

Sources

- 1. Benzaldehyde, 4-(2-hydroxyethoxy)- | C9H10O3 | CID 89178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-(2-hydroxyethoxy) benzaldehyde, 22042-73-5 [thegoodscentscompany.com]

- 4. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Thermal Stability of 4-(2-Phenoxyethoxy)benzaldehyde Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-phenoxyethoxy)benzaldehyde and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the thermal stability of these compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during your experiments, ultimately leading to more robust and reliable outcomes.

Introduction to Thermal Stability Challenges